

Cefacetrile-13C3: A Technical Guide to Purity, Analysis, and Mechanism of Action

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Compound of Interest

Compound Name: Cefacetrile-13C3

Cat. No.: B12400101

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This technical guide provides a comprehensive overview of **Cefacetrile-13C3**, a stable isotope-labeled derivative of the first-generation cephalosporin antibiotic, Cefacetrile. This document details available purity and isotopic enrichment data, outlines common experimental protocols for its analysis, and illustrates its mechanism of action. **Cefacetrile-13C3** is primarily utilized as an internal standard in clinical mass spectrometry and for metabolic flux analysis in research settings.

Quantitative Data Summary

The following table summarizes the available quantitative data for **Cefacetrile-13C3** based on information from various suppliers. Note that a detailed Certificate of Analysis is typically available from the supplier upon purchase.

Parameter	Specification	Source
Chemical Formula	C ₁₀ ¹³ C ₃ H ₁₃ N ₃ O ₆ S	[1][2]
Molecular Weight	342.30 g/mol	[1][2]
Minimum Purity	≥ 98.00%	[1]
Minimum Isotopic Enrichment	≥ 99% ¹³ C	[1]
Appearance	Solid	N/A
Solubility	Refer to Certificate of Analysis	[1]
Storage	Recommended conditions on Certificate of Analysis	[3][4]
Stability	≥ 1 year	[1]

Experimental Protocols

While a specific, detailed Certificate of Analysis for a particular batch of **Cefacetrile-13C3** is proprietary, the purity of cephalosporin antibiotics is typically determined using established analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for assessing the purity of pharmaceutical compounds. A typical protocol for a related cephalosporin is outlined below and can be adapted for **Cefacetrile-13C3**.

- **Instrumentation:** A standard HPLC system equipped with a UV detector and a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is used.[5]
- **Mobile Phase:** A common mobile phase for cephalosporin analysis is a mixture of an aqueous buffer (e.g., triethylamine in ultra-pure water) and organic solvents like methanol and acetonitrile.[5] A gradient elution may be employed to ensure the separation of all potential impurities.

- **Sample Preparation:** A stock solution of **Cefacetrile-13C3** is prepared by accurately weighing the substance and dissolving it in a suitable diluent (e.g., the mobile phase). This stock solution is then serially diluted to create calibration standards.
- **Analysis:** The prepared sample and standards are injected into the HPLC system. The retention time and peak area of **Cefacetrile-13C3** are recorded.
- **Purity Calculation:** The purity is determined by comparing the peak area of the main compound to the total area of all peaks detected in the chromatogram.

Identification and Impurity Profiling by Thin-Layer Chromatography (TLC)

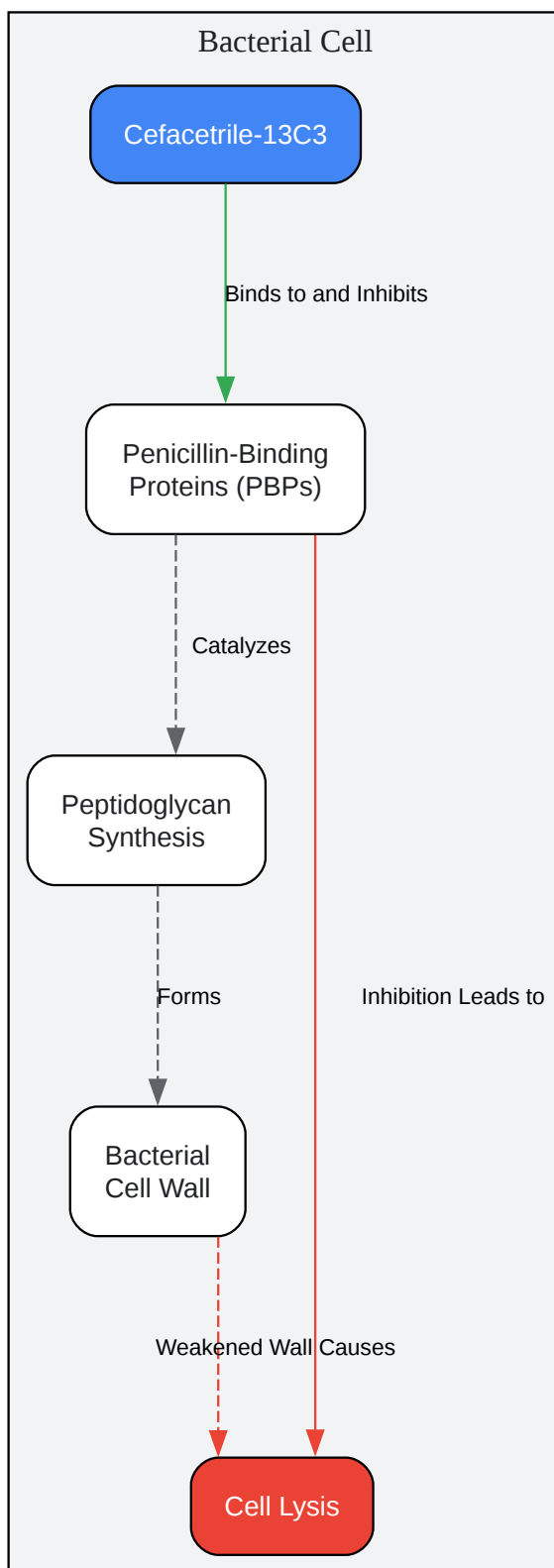
TLC is a simpler and more rapid technique often used for identification and to detect the presence of impurities.

- **Stationary Phase:** TLC plates coated with silica gel are commonly used.
- **Mobile Phase:** A solvent system is chosen based on the polarity of the compound and potential impurities. For cephalosporins, a mixture such as methanol, toluene, ethyl acetate, and formic acid can be effective.[\[6\]](#)
- **Sample Application:** A small amount of the dissolved **Cefacetrile-13C3** sample is spotted onto the TLC plate alongside a reference standard.
- **Development:** The plate is placed in a developing chamber containing the mobile phase. The solvent moves up the plate by capillary action, separating the components of the sample.
- **Visualization:** The separated spots can be visualized under UV light or by staining with a suitable reagent. The purity is assessed by comparing the intensity and number of impurity spots to the main spot of the reference standard.

Mechanism of Action and Signaling Pathway

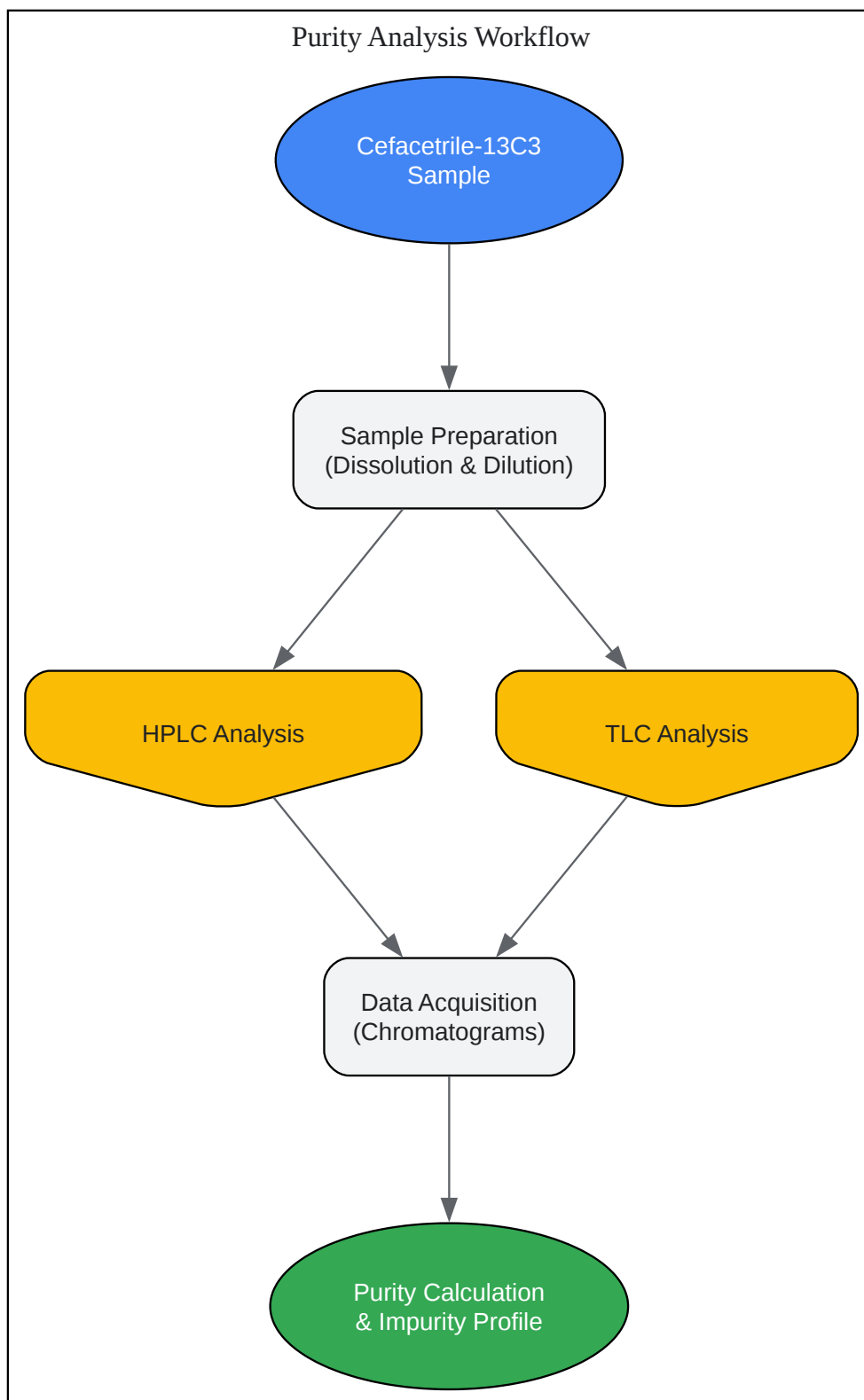
Cefacetrile, like other cephalosporin antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[\[7\]](#)[\[8\]](#) This action is primarily targeted at penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[\[7\]](#)

[9][10] The inhibition of these enzymes leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and death.[8][9][10]



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Caption: Mechanism of action of Cefacettrile.



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Caption: General workflow for purity analysis.

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